6-(1-benzofuran-2-yl)-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(1-Benzofuran-2-yl)-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety, a fluorophenyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-benzofuran-2-yl)-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the fluorophenyl group, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-(1-benzofuran-2-yl)-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(1-benzofuran-2-yl)-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzofuran and fluorophenyl groups may facilitate binding to enzymes or receptors, while the triazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects, depending on the context of use.
Comparison with Similar Compounds
- 6-(1-Benzofuran-2-yl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
- 6-(1-Benzofuran-2-yl)-N-(2-bromophenyl)-1,3,5-triazine-2,4-diamine
- 6-(1-Benzofuran-2-yl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness: The presence of the fluorophenyl group in 6-(1-benzofuran-2-yl)-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
6-(1-benzofuran-2-yl)-2-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c18-11-6-2-3-7-12(11)20-17-22-15(21-16(19)23-17)14-9-10-5-1-4-8-13(10)24-14/h1-9H,(H3,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHGBYPAZWCBOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=CC=CC=C4F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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